molecular formula C9H13ClN2O2 B2944530 2-Chloro-N-(1-(cyclopropanecarbonyl)azetidin-3-yl)acetamide CAS No. 2411284-68-7

2-Chloro-N-(1-(cyclopropanecarbonyl)azetidin-3-yl)acetamide

Cat. No.: B2944530
CAS No.: 2411284-68-7
M. Wt: 216.67
InChI Key: JLLXQQMYVMUURT-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-(cyclopropanecarbonyl)azetidin-3-yl)acetamide is a synthetic organic compound that belongs to the class of azetidine derivatives Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-(cyclopropanecarbonyl)azetidin-3-yl)acetamide typically involves the reaction of azetidine derivatives with chloroacetyl chloride and cyclopropanecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave irradiation has been explored to accelerate reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-(cyclopropanecarbonyl)azetidin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Reactions: Formation of substituted azetidine derivatives.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives with altered functional groups.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-(1-(cyclopropanecarbonyl)azetidin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-(cyclopropanecarbonyl)azetidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(1-(cyclopropanecarbonyl)azetidin-3-yl)acetamide is unique due to its azetidine core structure, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[1-(cyclopropanecarbonyl)azetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c10-3-8(13)11-7-4-12(5-7)9(14)6-1-2-6/h6-7H,1-5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLXQQMYVMUURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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